

# Technical Guide: Physicochemical Properties and Application of Fmoc-D-Val-OH

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Compound of Interest		
Compound Name:	Fmoc-D-Val-OH	
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This technical guide provides an in-depth overview of the physical and chemical properties of N-(9-fluorenylmethoxycarbonyl)-D-valine (**Fmoc-D-Val-OH**), a critical reagent for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its appearance and melting point, provides a comprehensive experimental protocol for melting point determination, and illustrates its primary application in solid-phase peptide synthesis.

## Physicochemical Properties of Fmoc-D-Val-OH

**Fmoc-D-Val-OH** is a derivative of the amino acid D-valine containing a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus. This protecting group is fundamental to its application in peptide synthesis.

### **Appearance**

Fmoc-D-Val-OH is consistently described as a white to light yellow solid powder.[1][2]

## **Quantitative Data Summary**

The following table summarizes the key quantitative physicochemical properties of **Fmoc-D-Val-OH**.



Property	Value	References
Melting Point	143-144 °C	[1][3]
144-154 °C		
144 °C	_	
Molecular Weight	339.39 g/mol	[1][3]
Molecular Formula	C20H21NO4	[1][2][3]
CAS Number	84624-17-9	[1][3]

## **Experimental Protocols Determination of Melting Point**

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities. The following protocol describes the capillary method for determining the melting point of **Fmoc-D-Val-OH** using a digital melting point apparatus.

#### Apparatus and Materials:

- Digital melting point apparatus (e.g., Mel-Temp, DigiMelt)
- Capillary tubes (sealed at one end)
- Fmoc-D-Val-OH sample (dry)
- Spatula
- Mortar and pestle (if sample is not a fine powder)
- Long glass tube for packing

#### Procedure:

Sample Preparation:



- Ensure the Fmoc-D-Val-OH sample is completely dry, as residual solvent can depress the melting point.
- If the sample consists of large crystals, gently pulverize a small amount into a fine powder using a mortar and pestle.
- Load the capillary tube by pressing the open end into the powdered sample until a small amount of material (approximately 1-2 mm in height) is in the tube.[4][5]

#### Packing the Sample:

- To pack the sample tightly at the bottom of the capillary tube, invert the tube and tap it gently on a hard surface.
- For more effective packing, drop the capillary tube (sealed end down) through a long,
  narrow glass tube onto the benchtop. This will compact the sample at the bottom.[4][5]

#### • Melting Point Measurement:

- Place the packed capillary tube into the sample holder of the melting point apparatus.
- If the approximate melting point is known (around 144°C), set the apparatus to heat rapidly to about 20°C below the expected melting point.
- Decrease the heating rate to approximately 1-2°C per minute as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate measurement.[4][5][6]
- Observe the sample through the magnifying lens.

#### Recording the Melting Range:

- Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.
- Continue to observe the sample and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.[6]



- For high-purity **Fmoc-D-Val-OH**, this range should be narrow (e.g., 0.5-1.0°C).
- Post-Measurement:
  - Turn off the apparatus and allow it to cool.
  - Dispose of the used capillary tube in the appropriate glass waste container.

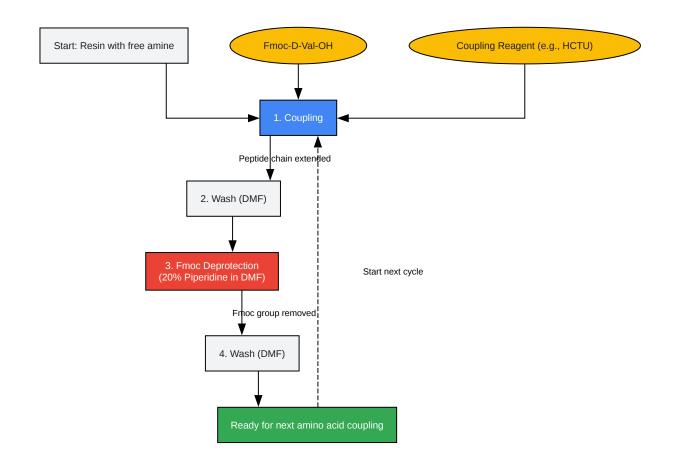
## Application in Solid-Phase Peptide Synthesis (SPPS)

**Fmoc-D-Val-OH** is a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][3] This method allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The Fmoc group protects the N-terminus of the amino acid, preventing self-polymerization and allowing for controlled, sequential additions.

## **Fmoc-SPPS Workflow**

The following diagram illustrates the key steps in a single cycle of amino acid addition in Fmoc-SPPS.





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Caption: A diagram illustrating one cycle of Fmoc solid-phase peptide synthesis.

The cycle begins with a resin support that has a free amine group. The carboxyl group of **Fmoc-D-Val-OH** is activated by a coupling reagent and then reacts with the resin's amine, forming a peptide bond. After a washing step to remove excess reagents, the Fmoc protecting group is removed by a mild base, typically a solution of piperidine in dimethylformamide (DMF). This deprotection step reveals a new free amine at the N-terminus of the growing peptide chain. Following another wash, the resin is ready for the next coupling cycle with the subsequent Fmoc-protected amino acid. This entire process is repeated until the desired peptide sequence is synthesized.



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